molecular formula C13H10O4S B1620045 BENZOIC ACID, o-(PHENYLSULFONYL)- CAS No. 58844-73-8

BENZOIC ACID, o-(PHENYLSULFONYL)-

Cat. No. B1620045
CAS RN: 58844-73-8
M. Wt: 262.28 g/mol
InChI Key: KTSLUOKXJWWOJR-UHFFFAOYSA-N
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Description

Benzoic acid is an organic compound described by the chemical formula C6H5COOH . It consists of a carboxyl group attached to a benzene ring . Therefore, benzoic acid is said to be an aromatic carboxylic acid . This compound exists as a crystalline, colorless solid under normal conditions .


Synthesis Analysis

The synthesis of benzoic acid involves various methods. One of the methods includes the reaction of iodobenzoic acid with thiophenol in water, followed by the addition of KOH and Cu . The reaction mixture is then refluxed for 24 hours, cooled, filtered, and the filtrate is acidified using concentrated HCl . Another method involves the hydrolysis of benzotrichloride to calcium benzoate, followed by acidification .


Molecular Structure Analysis

The molecular structure of benzoic acid consists of a benzene ring to which a carboxyl functional group is linked . The molecule consists of 7 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

An extensive theoretical study was conducted on the six possible reaction pathways of benzoic acid with hydroxyl radicals both in the gas phase and aqueous medium . The pre-reactive complexes identified affect the energy barriers .


Physical And Chemical Properties Analysis

Benzoic acid has a colorless appearance in its solid state, which is of a crystalline nature . The crystal structure is monoclinic . The presence of the aromatic ring gives this compound a faintly pleasant odor . At a temperature of 130°C, the density of this compound reduces to 1.075 grams per cubic centimeter .

Mechanism of Action

Benzoic acid is an antimicrobial food additive . It is conjugated to GLYCINE in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Safety and Hazards

Benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye damage, and causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled .

Future Directions

Future growth in demand for benzoic acid will be driven mostly by the increasing production of sodium and potassium benzoate salts in mainland China and eventually in Europe . Demand for benzoate plasticizers has also shown sustained growth, especially in Europe and North America, where regulatory issues and environmental legislation have driven the need to replace low-molecular-weight phthalate plasticizers in PVC resins .

properties

IUPAC Name

2-(benzenesulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c14-13(15)11-8-4-5-9-12(11)18(16,17)10-6-2-1-3-7-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSLUOKXJWWOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207565
Record name Benzoic acid, o-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BENZOIC ACID, o-(PHENYLSULFONYL)-

CAS RN

58844-73-8
Record name Benzoic acid, o-(phenylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058844738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC156502
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, o-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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